![molecular formula C18H27N3O3 B2948755 Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate CAS No. 2379976-58-4](/img/structure/B2948755.png)
Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate (TCPOPC) is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate is not fully understood. However, studies have shown that it acts by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of transcription factors that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. This compound has also been shown to improve cognitive function and memory in animal models. It has been shown to have a neuroprotective effect in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been shown to be stable under various conditions. However, there are some limitations to using this compound in lab experiments. It is relatively expensive compared to other compounds. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases. There is also a need for further studies to understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of tert-butyl carbamate, 3-cyclopropyl-6-hydroxy-1,4-dihydropyridazine-1,4-dione, and cyclohexyl bromide. The reaction is carried out in the presence of a catalyst and solvent. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-6-8-14(9-7-13)21-16(22)11-10-15(20-21)12-4-5-12/h10-14H,4-9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFWJKIXZBZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)



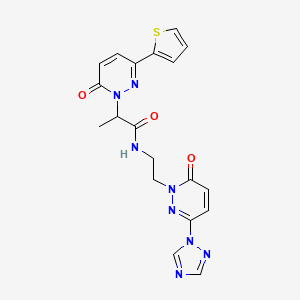

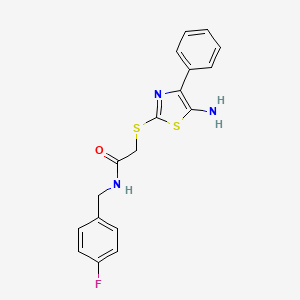
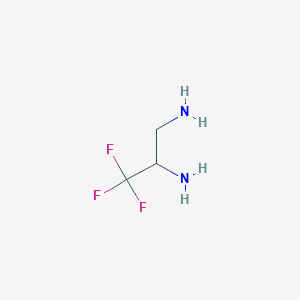

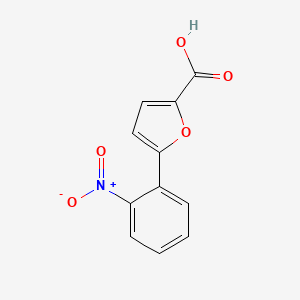

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2948693.png)
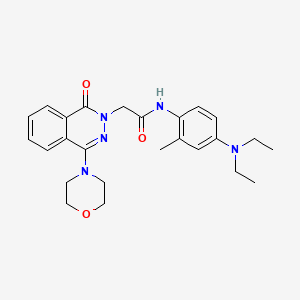
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)